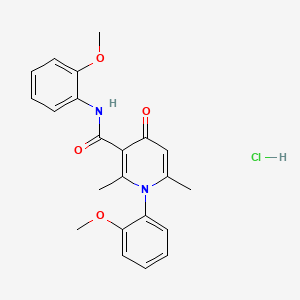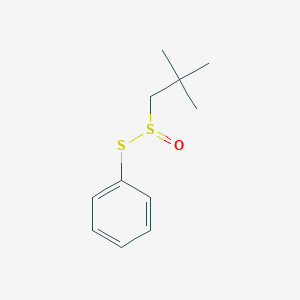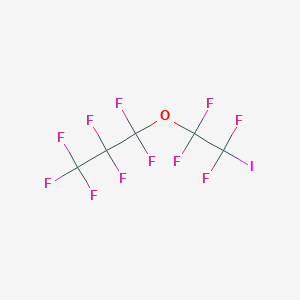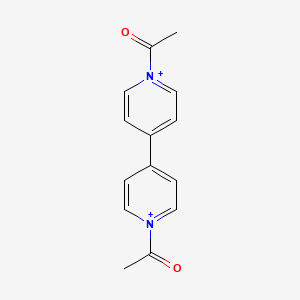
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is a complex organic compound with the molecular formula C22H22N2O4. This compound is a derivative of nicotinamide, which is a form of vitamin B3. It is characterized by the presence of methoxyphenyl groups and a dihydro structure, making it unique in its class.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride typically involves multi-step organic reactions. The starting materials often include nicotinamide and methoxybenzene derivatives. The reaction conditions usually require controlled temperatures, specific catalysts, and solvents to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale organic synthesis techniques. These methods often include the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure high yield and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, leading to the formation of oxidized products.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, resulting in reduced products.
Substitution: This reaction involves the replacement of one functional group with another, often facilitated by specific reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and substitution reagents like halogens. The reaction conditions often require specific temperatures, pH levels, and solvents to achieve the desired outcomes.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while reduction may produce reduced forms of the compound.
Aplicaciones Científicas De Investigación
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in organic synthesis and as a model compound in reaction mechanism studies.
Biology: Investigated for its potential role in cellular processes and as a probe in biochemical assays.
Medicine: Explored for its therapeutic potential in treating various diseases, including neurodegenerative disorders and cancers.
Industry: Utilized in the development of new materials and as an intermediate in the synthesis of other complex compounds.
Mecanismo De Acción
The mechanism of action of Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride involves its interaction with specific molecular targets and pathways. It may act as an enzyme inhibitor, modulating the activity of key enzymes involved in metabolic processes. The compound’s structure allows it to bind to active sites, altering the function of the target enzymes and pathways.
Comparación Con Compuestos Similares
Similar Compounds
Nicotinamide: A simpler form of vitamin B3 with a similar core structure but lacking the methoxyphenyl groups.
1,4-Dihydronicotinamide: A reduced form of nicotinamide with a similar dihydro structure.
Methoxyphenyl Derivatives: Compounds containing methoxyphenyl groups with varying functional groups and structures.
Uniqueness
Nicotinamide, 1,4-dihydro-N,1-bis(o-methoxyphenyl)-2,6-dimethyl-4-oxo-, monohydrochloride is unique due to its combination of methoxyphenyl groups and a dihydro structure. This unique structure imparts specific chemical and biological properties, making it valuable in various research and industrial applications.
Propiedades
Número CAS |
80357-34-2 |
|---|---|
Fórmula molecular |
C22H23ClN2O4 |
Peso molecular |
414.9 g/mol |
Nombre IUPAC |
N,1-bis(2-methoxyphenyl)-2,6-dimethyl-4-oxopyridine-3-carboxamide;hydrochloride |
InChI |
InChI=1S/C22H22N2O4.ClH/c1-14-13-18(25)21(22(26)23-16-9-5-7-11-19(16)27-3)15(2)24(14)17-10-6-8-12-20(17)28-4;/h5-13H,1-4H3,(H,23,26);1H |
Clave InChI |
DOJKYZGGIIGYPY-UHFFFAOYSA-N |
SMILES canónico |
CC1=CC(=O)C(=C(N1C2=CC=CC=C2OC)C)C(=O)NC3=CC=CC=C3OC.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-(Methylsulfanyl)-4-{[4-(methylsulfanyl)quinolin-3-yl]sulfanyl}quinoline](/img/structure/B14421419.png)
![4-[4-(Heptyloxy)phenyl]-1-oxo-1lambda~5~-pyridine](/img/structure/B14421424.png)
![2-{[4-(Dimethylamino)phenyl]methylidene}cycloheptane-1,3-dione](/img/structure/B14421433.png)
![4-[(Dimethylamino)methylidene]-2,2,6,6-tetramethylheptane-3,5-dione](/img/structure/B14421446.png)
![Phosphine, methylene[2,4,6-tris(1,1-dimethylethyl)phenyl]-](/img/structure/B14421454.png)

![1-Phenyl-2-[5-(trimethylsilyl)-2H-tetrazol-2-yl]ethan-1-one](/img/structure/B14421471.png)
![2,6-Di-tert-butyl-4-[2-(4-butylphenyl)-1,2-dihydro-5H-tetrazol-5-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14421477.png)



![3-[4-(6-Aminohexanoyl)phenyl]propanoic acid](/img/structure/B14421511.png)

